Unii-5mei1M3nhh Unii-5mei1M3nhh ABT-288 is under investigation in clinical trial NCT01018875 (Efficacy and Safety Study of ABT-288 in Subjects With Mild-to-Moderate Alzheimer's Disease).
Brand Name: Vulcanchem
CAS No.: 948845-91-8
VCID: VC0516795
InChI: InChI=1S/C23H24N4O/c1-25-15-19-12-14-26(22(19)16-25)20-8-4-17(5-9-20)18-6-10-21(11-7-18)27-23(28)3-2-13-24-27/h2-11,13,19,22H,12,14-16H2,1H3/t19-,22+/m1/s1
SMILES: CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5
Molecular Formula: C23H24N4O
Molecular Weight: 372.5 g/mol

Unii-5mei1M3nhh

CAS No.: 948845-91-8

Inhibitors

VCID: VC0516795

Molecular Formula: C23H24N4O

Molecular Weight: 372.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Unii-5mei1M3nhh - 948845-91-8

CAS No. 948845-91-8
Product Name Unii-5mei1M3nhh
Molecular Formula C23H24N4O
Molecular Weight 372.5 g/mol
IUPAC Name 2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one
Standard InChI InChI=1S/C23H24N4O/c1-25-15-19-12-14-26(22(19)16-25)20-8-4-17(5-9-20)18-6-10-21(11-7-18)27-23(28)3-2-13-24-27/h2-11,13,19,22H,12,14-16H2,1H3/t19-,22+/m1/s1
Standard InChIKey GNIRITULTPTAQW-KNQAVFIVSA-N
Isomeric SMILES CN1C[C@H]2CCN([C@H]2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5
SMILES CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5
Canonical SMILES CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5
Appearance Solid powder
Description ABT-288 is under investigation in clinical trial NCT01018875 (Efficacy and Safety Study of ABT-288 in Subjects With Mild-to-Moderate Alzheimer's Disease).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-(4'-(5-methylhexahydropyrrolo(3,4-b)pyrrol-1-yl)biphenyl-4-yl)-2H-pyridazin-3-one
ABT-288
Reference 1: Kubo M, Kishi T, Matsunaga S, Iwata N. Histamine H3 Receptor Antagonists for Alzheimer's Disease: A Systematic Review and Meta-Analysis of Randomized Placebo-Controlled Trials. J Alzheimers Dis. 2015;48(3):667-71. doi: 10.3233/JAD-150393. Review. PubMed PMID: 26402104.
2: Haig GM, Pritchett Y, Meier A, Othman AA, Hall C, Gault LM, Lenz RA. A randomized study of H3 antagonist ABT-288 in mild-to-moderate Alzheimer's dementia. J Alzheimers Dis. 2014;42(3):959-71. doi: 10.3233/JAD-140291. PubMed PMID: 25024314.
3: Haig GM, Bain E, Robieson W, Othman AA, Baker J, Lenz RA. A randomized trial of the efficacy and safety of the H3 antagonist ABT-288 in cognitive impairment associated with schizophrenia. Schizophr Bull. 2014 Nov;40(6):1433-42. doi: 10.1093/schbul/sbt240. PubMed PMID: 24516190; PubMed Central PMCID: PMC4193706.
4: Othman AA, Haig G, Florian H, Locke C, Gertsik L, Dutta S. The H3 antagonist ABT-288 is tolerated at significantly higher exposures in subjects with schizophrenia than in healthy volunteers. Br J Clin Pharmacol. 2014 Jun;77(6):965-74. doi: 10.1111/bcp.12281. PubMed PMID: 24215171; PubMed Central PMCID: PMC4093922.
5: Hudzik TJ, Basso A, Boyce-Rustay JM, Bracken W, Browman KE, Drescher K, Esbenshade TA, Loberg LI, Lynch JJ 3rd, Brioni JD. Assessment of the abuse liability of ABT-288, a novel histamine H₃ receptor antagonist. Psychopharmacology (Berl). 2013 Jul;228(2):187-97. doi: 10.1007/s00213-013-3027-7. PubMed PMID: 23455597.
6: Othman AA, Haig G, Florian H, Locke C, Zhang J, Dutta S. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers. Br J Clin Pharmacol. 2013 May;75(5):1299-311. doi: 10.1111/j.1365-2125.2012.04472.x. PubMed PMID: 23016924; PubMed Central PMCID: PMC3635600.
7: Esbenshade TA, Browman KE, Miller TR, Krueger KM, Komater-Roderwald V, Zhang M, Fox GB, Rueter L, Robb HM, Radek RJ, Drescher KU, Fey TA, Bitner RS, Marsh K, Polakowski JS, Zhao C, Cowart MD, Hancock AA, Sullivan JP, Brioni JD. Pharmacological properties and procognitive effects of ABT-288, a potent and selective histamine H3 receptor antagonist. J Pharmacol Exp Ther. 2012 Oct;343(1):233-45. doi: 10.1124/jpet.112.194126. PubMed PMID: 22815533.
8: Brioni JD, Esbenshade TA, Garrison TR, Bitner SR, Cowart MD. Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease. J Pharmacol Exp Ther. 2011 Jan;336(1):38-46. doi: 10.1124/jpet.110.166876. Review. PubMed PMID: 20864505.
PubChem Compound 24743471
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator